molecular formula C17H21N5 B6449023 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine CAS No. 2549031-08-3

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine

Cat. No. B6449023
CAS RN: 2549031-08-3
M. Wt: 295.4 g/mol
InChI Key: YJAOWLKXLARLSU-UHFFFAOYSA-N
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Description

The compound “3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine” is a complex organic molecule. It contains a pyrrole moiety, which is a five-membered aromatic heterocycle, and a pyrido[3,4-d]pyrimidin-4-yl moiety . The molecule also contains an octahydrocyclopenta[c]pyrrol-2-yl group .


Molecular Structure Analysis

The molecular structure of “3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine” is quite complex. It contains a total of 38 bonds, including 18 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond . The molecule also features 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring .

Future Directions

The future directions for the research and development of “3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine” and similar compounds could involve exploring their potential biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-2-12-7-21(8-13(12)3-1)14-9-22(10-14)17-15-4-5-18-6-16(15)19-11-20-17/h4-6,11-14H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAOWLKXLARLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine

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